2,4-Dinitro-2'-Methoxydiphenylamine

Antibacterial SAR Diphenylamine

Researchers investigating dinitrodiphenylamine antimicrobial SAR require authenticated, isomerically pure negative controls to validate target engagement. Generic substitution of this ortho-methoxy compound introduces unacceptable variability, as even minor structural changes drastically alter bioactivity. This product eliminates that risk. • Defined Inactivity: Confirmed devoid of anti-staphylococcal activity (MIC > highest tested), in contrast to the potent ortho-hydroxy analog (MIC 7.8-15.6 µg/mL). • Synthetic Utility: Achieves 84-97% yield as a precursor; demethylation cleanly yields the active hydroxy derivative, preferred over low-yield direct synthesis. • Reference Standard: Characterized by IR (SDBS No. 35228), mp 162°C, and TPSA 113 Ų for chromatographic method validation.

Molecular Formula C13H11N3O5
Molecular Weight 289.24 g/mol
CAS No. 14038-08-5
Cat. No. B082452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitro-2'-Methoxydiphenylamine
CAS14038-08-5
Molecular FormulaC13H11N3O5
Molecular Weight289.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C13H11N3O5/c1-21-13-5-3-2-4-11(13)14-10-7-6-9(15(17)18)8-12(10)16(19)20/h2-8,14H,1H3
InChIKeyMSTPRMHOPCALQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dinitro-2'-Methoxydiphenylamine: Selection Guide


2,4-Dinitro-2'-Methoxydiphenylamine (CAS 14038-08-5), also known as N-(2-methoxyphenyl)-2,4-dinitroaniline, is a diphenylamine derivative with the molecular formula C13H11N3O5 and a molecular weight of 289.24 g/mol [1]. This compound features two electron-withdrawing nitro groups at the 2- and 4-positions of one phenyl ring and an electron-donating methoxy group at the ortho position of the second phenyl ring . Its unique substitution pattern distinguishes it from other dinitrodiphenylamine analogs, conferring distinct physicochemical properties and biological activity profiles. The compound is primarily employed as a synthetic intermediate in the preparation of dyes, pigments, and specialized organic molecules, and has been investigated for potential antimicrobial applications [2].

Substitution Risks for 2,4-Dinitro-2'-Methoxydiphenylamine


Dinitrodiphenylamines are not functionally interchangeable; subtle structural variations—particularly the position and nature of substituents on the B-ring—dramatically alter both physicochemical properties and biological activity. The ortho-methoxy group in 2,4-dinitro-2'-methoxydiphenylamine (14038-08-5) exerts a pronounced steric and electronic influence, distinguishing it from the unsubstituted analog (2,4-dinitrodiphenylamine, CAS 961-68-2) and from para-substituted isomers [1]. Critically, this ortho-methoxy substitution abolishes antibacterial activity entirely compared to the ortho-hydroxy analog, which displays potent anti-staphylococcal activity . Additionally, the methoxy group lowers the melting point relative to the unsubstituted compound and alters solubility parameters, affecting both handling and formulation. Consequently, generic substitution without rigorous side-by-side validation introduces unacceptable variability in synthetic yields, biological screening outcomes, and material compatibility. The following quantitative evidence provides a detailed, comparator-based justification for selecting this specific compound over its closest analogs.

Differentiation Evidence vs. Closest Analogs


Antibacterial Activity: Methoxy vs. Hydroxy Analog

In a direct head-to-head comparison within a series of 2,4-disubstituted diphenylamines, the ortho-methoxy derivative (2,4-dinitro-2'-methoxydiphenylamine, compound 1b) exhibited no detectable antibacterial activity against Staphylococcus aureus, whereas its ortho-hydroxy counterpart (compound 2b) displayed a minimum inhibitory concentration (MIC) range of 7.8–15.6 µg/mL . The study explicitly states that 'all other compounds containing methoxy group at 2-position of ring B in diphenyl amines (1b, 1c, 2d, 2e) did not yield any antibacterial activity' .

Antibacterial SAR Diphenylamine

Melting Point: Methoxy vs. Hydroxy Derivative

The ortho-methoxy substitution significantly alters the solid-state properties relative to the ortho-hydroxy analog. 2,4-Dinitro-2'-methoxydiphenylamine (1b) exhibits a melting point of 162°C , whereas its demethylated ortho-hydroxy counterpart (2b) melts at 59°C . This 103°C difference reflects the loss of intramolecular hydrogen bonding in the methoxy derivative and the altered crystal packing.

Thermal Analysis Solid-State Properties Polymorphism

Synthetic Yield: Ortho-Methoxy vs. Hydroxy Analog

Under identical nucleophilic aromatic substitution conditions, the synthesis of 2,4-dinitro-2'-methoxydiphenylamine (1b) proceeded with an 84% isolated yield , substantially higher than the 65% yield obtained for the demethylated ortho-hydroxy analog (2b) . The methoxy group avoids the competing side reactions and purification challenges associated with the free hydroxyl group. An alternative synthesis protocol employing potassium carbonate in tetrahydrofuran under inert atmosphere has been reported to achieve yields up to 97% [1], further demonstrating the compound's synthetic accessibility.

Synthetic Efficiency Process Chemistry Yield Optimization

Computed Properties: Ortho vs. Para Substitution

The ortho-methoxy substitution in 2,4-dinitro-2'-methoxydiphenylamine (CAS 14038-08-5) generates distinct computed physicochemical descriptors compared to its para-methoxy isomer (CAS 967-35-1). The ortho isomer exhibits a topological polar surface area (TPSA) of 113 Ų and an XLogP3-AA value of 3.6 [1], whereas the para isomer has a TPSA of 107.54 Ų and an XLogP3 of 3.8 [2]. The higher TPSA of the ortho isomer predicts moderately enhanced aqueous solubility and altered membrane permeability, while the lower logP suggests reduced lipophilicity. These differences are consistent with the ortho-methoxy group's ability to participate in intramolecular interactions with the bridging NH moiety, a structural feature absent in the para isomer.

Computational Chemistry Isomer Differentiation QSAR

Application Scenarios


Negative Control for Antibacterial SAR

Due to its demonstrated lack of antibacterial activity against S. aureus , 2,4-dinitro-2'-methoxydiphenylamine serves as an essential negative control in SAR investigations of dinitrodiphenylamine antimicrobial agents. Its ortho-methoxy substitution precisely defines the structural requirement for activity, enabling researchers to benchmark the potency of hydroxyl- or amino-substituted analogs. This application is directly supported by head-to-head MIC comparisons showing the compound's inactivity relative to the active ortho-hydroxy derivative (MIC 7.8–15.6 µg/mL).

Demethylation to Active Hydroxy Derivatives

The compound's high synthetic yield (84–97%) and stable crystalline nature (m.p. 162°C) make it an optimal precursor for the preparation of the antibacterially active ortho-hydroxy analog . Demethylation with 48% aqueous HBr in acetic acid cleanly converts the methoxy group to a hydroxyl group , yielding the active compound (2b) which is otherwise more challenging to synthesize directly. This two-step sequence is preferred over direct synthesis of the hydroxy analog due to the methoxy derivative's superior yield and ease of purification.

Ortho-Directing Dye Intermediate

The ortho-methoxy group in 2,4-dinitro-2'-methoxydiphenylamine functions as a valuable ortho-directing moiety for subsequent electrophilic aromatic substitution reactions, enabling regioselective functionalization that is not possible with unsubstituted dinitrodiphenylamines . This regiochemical control is critical for the synthesis of asymmetric disazo dyes and specialized pigments where substitution pattern dictates color fastness and tinctorial strength. The compound's computed XLogP3 of 3.6 also predicts favorable partitioning characteristics for dye uptake studies [1].

Reference Standard for Isomeric Purity

The distinct computed and spectroscopic signatures of 2,4-dinitro-2'-methoxydiphenylamine—including its characteristic IR spectrum (SDBS No. 35228, KBr disc) [2] and unique TPSA (113 Ų) relative to the para isomer—position it as a valuable reference standard for chromatographic and spectroscopic method development. Procurement of the authenticated ortho isomer ensures accurate identification and quantification in complex reaction mixtures where isomeric impurities could compromise downstream applications.

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